2,4-二叔丁基硫酚

描述

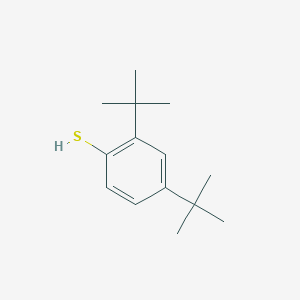

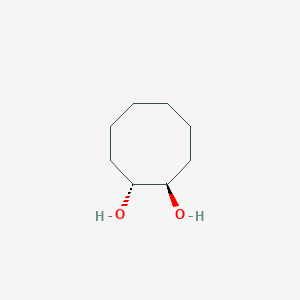

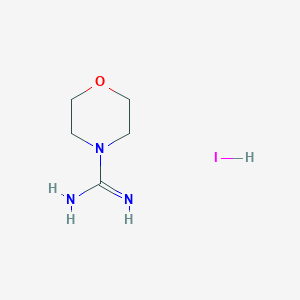

2,4-Di-tert-butylthiophenol is a chemical compound with the molecular formula C14H22S . It is known to possess antioxidative activity and has been isolated from the dried body of Scolopendra .

Synthesis Analysis

The compound 2,4-Di-tert-butylthiophenol has been successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . It was also used to study its alkylation reaction with cinnamyl alcohol in the presence of Al-substituted disordered hexagonal molecular silica catalysts .Molecular Structure Analysis

The molecular structure of 2,4-Di-tert-butylthiophenol is characterized by a molecular formula of C14H22S, an average mass of 222.389 Da, and a monoisotopic mass of 222.144226 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Di-tert-butylthiophenol are not detailed in the search results, it has been used in alkylation reactions with cinnamyl alcohol .Physical And Chemical Properties Analysis

The molecular formula of 2,4-Di-tert-butylthiophenol is C14H22S, with an average mass of 222.389 Da and a monoisotopic mass of 222.144226 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用

亲电取代反应: 2,4-二取代噻吩的三氯甲基化和叔丁基化导致亲电取代反应,生成 2,3,5-三取代产物 (Belen’kii 等人,1997).

寡核苷酸合成: 2-甲基-5-叔丁基硫酚可有效去除磷酸酯和硫代磷酸酯三酯中的甲基保护基,产生高质量的寡核苷酸,且没有毒性作用 (Kumar、Cole 和 Ravikumar,2003).

噻烷氧化物化学: 对反式-4-叔丁基(二苯基)-甲氧基噻烷氧化物的研究表明了一种以保护形式获得保护取代的仲醇的途径 (Cox、Persad 和 Simpkins,1992).

噻鎓离子重排的机理: 二叔丁基硫鎓离子中的分子内协同平面乙烯基取代机理提供了对噻鎓离子重排的见解 (Lucchini、Modena 和 Pasquato,1993).

噻吩羧酸的合成: 一项关于通过碘和吡啶对酮的作用合成具有叔丁基等-烷基自由基的噻吩羧酸的研究,导致 5-叔丁基 (Gol'dfarb 和 Konstantinov,1958).

钯介导的 S-C 断裂: 该方法允许合成对空气敏感的 2、6-二甲酰基-4-叔丁基硫酚二肟 H3L3,这是一种具有伪大环结构的新型配体 (Gruschinski、Handke 和 Kersting,2012).

全息传感器开发: 在全息聚合物分散液晶中加入叔丁基硫醇和四氢呋喃可改善全息特性,有可能导致用于检测天然气和液化石油气的传感器 (Mora 等人,2019).

共轭聚合物体系: 一条简单有效的途径来获得 N-官能化的二噻吩[3,2-b:2',3'-d]吡咯,为新的共轭聚合物体系提供了稠环结构单元 (Ogawa 和 Rasmussen,2003).

硫代香豆素衍生物的制备: 6-叔丁基-4-甲基-硫代香豆素是由 6-叔丁基硫酚制备的,从而得到硫代香豆素和二硫代香豆素衍生物 (Voss、Edler 和 Adiwidjaja,2007).

多变色聚合物开发: 新型聚噻吩衍生物 PHTQ 是一种可加工的多变色聚合物,具有增强的溶液加工能力和电致变色特性 (Ozyurt 等人,2008).

作用机制

The compound 2,4-Di-tert-butylthiophenol is known for its antioxidative activity. It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . It also exhibits fungicidal activity against Botrytis cinerea and inhibits the growth and biofilm formation of Candida albicans .

安全和危害

未来方向

The compound 2,4-Di-tert-butylthiophenol has shown potential in cancer research due to its cytotoxic activity evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml . Further investigation and exploration of 2,4-Di-tert-butylthiophenol’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

属性

IUPAC Name |

2,4-ditert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22S/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJAQOIIEMFTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)S)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334114 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19728-43-9 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)

![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)